Cas no 145352-97-2 (N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide)
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-benzyl-3-(hydrazinocarbonyl)benzenesulfonamide
- N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
- VFA35297
- 145352-97-2
- SR-01000044395
- AKOS034466024
- SR-01000044395-1
- G31463
- EN300-08069
- N-benzyl-3-(hydrazinecarbonyl)benzenesulfonamide
- Z56924492
-
- Inchi: 1S/C14H15N3O3S/c15-17-14(18)12-7-4-8-13(9-12)21(19,20)16-10-11-5-2-1-3-6-11/h1-9,16H,10,15H2,(H,17,18)
- InChI Key: OOPWRNLJQOGPTN-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(NN)=O)C=1)(NCC1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 305.08341252Da
- Monoisotopic Mass: 305.08341252Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 441
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 110Ų
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B126050-50mg |
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide |
145352-97-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126050-100mg |
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide |
145352-97-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B126050-500mg |
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide |
145352-97-2 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Biosynth | VFA35297-100 mg |
N-Benzyl-3-(hydrazinocarbonyl)benzenesulfonamide |
145352-97-2 | 100MG |
$122.00 | 2022-12-28 | ||
| Biosynth | VFA35297-250 mg |
N-Benzyl-3-(hydrazinocarbonyl)benzenesulfonamide |
145352-97-2 | 250MG |
$227.50 | 2022-12-28 | ||
| Biosynth | VFA35297-500 mg |
N-Benzyl-3-(hydrazinocarbonyl)benzenesulfonamide |
145352-97-2 | 500MG |
$370.00 | 2022-12-28 | ||
| Biosynth | VFA35297-1000 mg |
N-Benzyl-3-(hydrazinocarbonyl)benzenesulfonamide |
145352-97-2 | 1g |
$580.00 | 2022-12-28 | ||
| Biosynth | VFA35297-5000 mg |
N-Benzyl-3-(hydrazinocarbonyl)benzenesulfonamide |
145352-97-2 | 5g |
$1,950.00 | 2022-12-28 | ||
| Enamine | EN300-08069-0.05g |
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide |
145352-97-2 | 95% | 0.05g |
$37.0 | 2023-10-28 | |
| Enamine | EN300-08069-0.1g |
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide |
145352-97-2 | 95% | 0.1g |
$55.0 | 2023-10-28 |
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide
Recent Advances in the Study of N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide (CAS: 145352-97-2)
N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide (CAS: 145352-97-2) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and anticancer agents. The compound's unique structural features, including the hydrazinecarbonyl and benzyl groups, contribute to its ability to interact with biological targets, making it a valuable candidate for further research and development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. One key area of investigation has been its role as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are a family of enzymes involved in critical physiological processes, and their dysregulation has been linked to various diseases, including cancer and glaucoma. Preliminary findings suggest that this compound exhibits selective inhibition against specific CA isoforms, highlighting its potential for targeted therapeutic applications.
In addition to its enzyme inhibitory properties, N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide has been explored for its anticancer activity. Recent in vitro studies have demonstrated its efficacy in inducing apoptosis and inhibiting proliferation in certain cancer cell lines. The compound's ability to modulate key signaling pathways, such as the PI3K/AKT and MAPK pathways, has been a focal point of these investigations. These findings underscore the compound's potential as a lead molecule for the development of new anticancer drugs.
The synthesis and optimization of N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide have also been areas of active research. Recent advancements in synthetic methodologies have enabled the production of derivatives with improved pharmacokinetic properties and enhanced biological activity. Structure-activity relationship (SAR) studies have provided valuable insights into the structural modifications that can enhance the compound's efficacy and reduce potential side effects.
Despite these promising developments, challenges remain in the clinical translation of N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further preclinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide (CAS: 145352-97-2) represents a promising candidate for therapeutic development, with potential applications in enzyme inhibition and cancer treatment. Continued research efforts are warranted to fully explore its mechanistic underpinnings and optimize its pharmacological properties. The compound's unique structural and functional attributes position it as a valuable asset in the ongoing quest for novel and effective therapeutic agents.
145352-97-2 (N-benzyl-3-(hydrazinecarbonyl)benzene-1-sulfonamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)